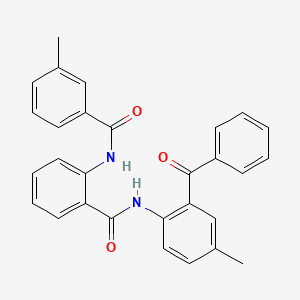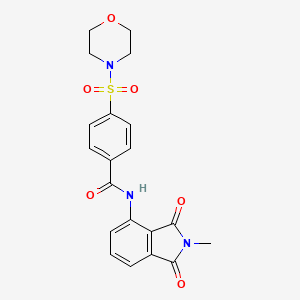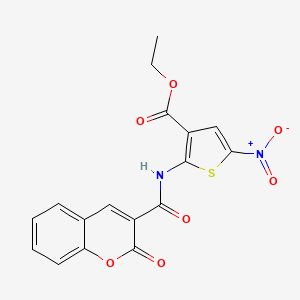![molecular formula C15H14N6O2S3 B6524456 4-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392319-06-1](/img/structure/B6524456.png)
4-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups. These include a benzamide group, two 1,3,4-thiadiazole rings, and a sulfanyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,3,4-thiadiazole rings and the benzamide group would likely contribute significantly to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfanyl group could potentially make the compound more reactive .Aplicaciones Científicas De Investigación
Antioxidant Properties
The thiazole scaffold in this compound has been explored for its antioxidant potential. Thiazoles exhibit free radical scavenging activity, which can protect cells from oxidative stress. Although specific studies on this compound are limited, its structural features suggest that it may possess antioxidant properties .
Analgesic and Anti-Inflammatory Effects
Thiazole derivatives have been investigated for their analgesic and anti-inflammatory activities. While direct data on this specific compound are scarce, it’s worth exploring its potential in these areas. Thiazoles may modulate pain pathways and reduce inflammation .
Antimicrobial and Antifungal Activity
Thiazoles are known for their antimicrobial and antifungal effects. Although we lack direct evidence for F0417-2291, its thiazole moiety suggests possible activity against bacteria and fungi. Further studies are needed to validate this .
Antiviral Properties
Certain thiazole derivatives exhibit antiviral activity. While we don’t have specific data for this compound, its structural features warrant investigation. Thiazoles may interfere with viral replication or entry mechanisms .
Diuretic Effects
Thiazoles have been studied as diuretic agents. Their ability to enhance urine production could be relevant for conditions like hypertension or edema. However, we need targeted research on F0417-2291 to confirm its diuretic potential .
Neuroprotective Applications
Thiazoles, including F0417-2291, might have neuroprotective effects. These compounds could play a role in preserving neuronal health and preventing neurodegenerative diseases. Specific studies are necessary to validate this hypothesis .
Antitumor or Cytotoxic Activity
Thiazoles have been investigated as potential antitumor agents. Their cytotoxic effects on cancer cells make them interesting candidates. While we lack direct data for F0417-2291, its thiazole structure suggests possible antitumor properties .
Other Potential Applications
Thiazoles are versatile, and their derivatives have been explored in various fields. We recommend further research to uncover additional applications for F0417-2291, considering its unique chemical structure .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S3/c1-8-3-5-10(6-4-8)12(23)17-14-20-21-15(26-14)24-7-11(22)16-13-19-18-9(2)25-13/h3-6H,7H2,1-2H3,(H,16,19,22)(H,17,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPKRVHATFNEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-benzylpiperidine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524376.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B6524377.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B6524380.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6524418.png)
![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6524428.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524431.png)

![4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B6524449.png)
![4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide](/img/structure/B6524463.png)
![2-(4-chlorophenoxy)-1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B6524475.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide](/img/structure/B6524480.png)
![1'-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide](/img/structure/B6524491.png)